![molecular formula C25H22N4O4S B2869914 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine CAS No. 1226446-55-4](/img/no-structure.png)

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

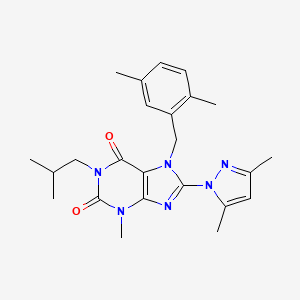

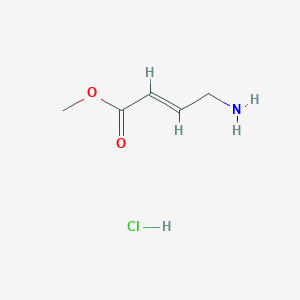

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Aplicaciones Científicas De Investigación

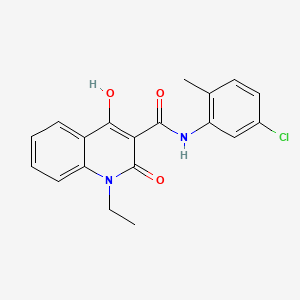

Kinase Inhibition and Drug Development

Morpholine and its derivatives, such as 4-(Pyrimidin-4-yl)morpholines, are crucial pharmacophores in the inhibition of PI3K and PIKKs, enzymes involved in signaling pathways that regulate cell growth, proliferation, and survival. These compounds leverage the morpholine oxygen for key hydrogen bonding interactions, offering selectivity over a broad kinome. This characteristic underlines their potential in developing selective dual inhibitors for mTORC1 and mTORC2, suggesting a promising research avenue for cancer therapy and other diseases where these pathways are dysregulated (Hobbs et al., 2019).

Structural Analysis and Molecular Interactions

Studies on morpholine derivatives, including those incorporating the benzofuro[3,2-d]pyrimidine system, reveal insights into molecular conformation and interactions. For instance, the analysis of 3-Isopropyl-2-morpholinobenzofuro[3,2-d]pyrimidin-4(3H)-one showcased the near coplanarity of fused rings and the distorted chair conformation of the morpholine ring, highlighting intra-molecular hydrogen bonding and π–π interactions that stabilize molecular structures. Such insights are invaluable for designing molecules with desired properties and understanding their behavior at the molecular level (Yanggen Hu, Jun-Ping Hu, H. Gao, 2007).

Synthesis and Chemical Properties

Research into the synthesis of morpholine derivatives provides a foundation for exploring novel compounds with potential pharmacological activities. The discovery and synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as inhibitors of tumor necrosis factor alpha and nitric oxide underscore the potential for developing anti-inflammatory and immunomodulatory drugs. Such studies also offer a rapid and green synthetic method, which is crucial for efficient drug discovery and development (H. Lei et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine involves the reaction of 4-morpholin-4-ylbenzaldehyde with ethyl acetoacetate to form 4-morpholin-4-yl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-amino-4,6-dimethoxypyrimidine and 4-morpholin-4-ylcarbonyl chloride to form the final product.", "Starting Materials": [ "4-morpholin-4-ylbenzaldehyde", "ethyl acetoacetate", "2-amino-4,6-dimethoxypyrimidine", "4-morpholin-4-ylcarbonyl chloride" ], "Reaction": [ "Step 1: React 4-morpholin-4-ylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 4-morpholin-4-yl-3-oxobutanoic acid ethyl ester.", "Step 2: React 4-morpholin-4-yl-3-oxobutanoic acid ethyl ester with 2-amino-4,6-dimethoxypyrimidine in the presence of a base catalyst to form an intermediate.", "Step 3: React the intermediate with 4-morpholin-4-ylcarbonyl chloride in the presence of a base catalyst to form 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine." ] } | |

Número CAS |

1226446-55-4 |

Fórmula molecular |

C25H22N4O4S |

Peso molecular |

474.54 |

Nombre IUPAC |

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-2-32-19-10-6-9-18(15-19)23-26-21(33-27-23)16-29-20-12-14-34-22(20)24(30)28(25(29)31)13-11-17-7-4-3-5-8-17/h3-10,12,14-15H,2,11,13,16H2,1H3 |

Clave InChI |

MBUJWHCTUWYQQS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |

Solubilidad |

soluble |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2869833.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2869834.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2869838.png)

![1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2869845.png)

![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2869849.png)

![isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B2869854.png)